Regioisomeric Substitution Pattern: Ortho-Chloro/Meta-Bromo Geometry vs. Para-Para and Meta-Meta Analogs
The target compound is the only commercially stocked 4,6-diaryl-2-aminopyrimidine combining an ortho-chlorophenyl substituent at C6 with a meta-bromophenyl substituent at C4. The closest commercially available analogs—4-(4-Br)-6-(4-Cl) (CAS 125383-30-4) and 4-(3-Br)-6-(3-Cl) (CAS 1354925-41-9)—differ in halogen position on both rings. Crystallographic data for the 4,4'-disubstituted analog show dihedral angles of 8.98° and 35.58° between the respective phenyl rings and the pyrimidine core [1]. The ortho-chloro substituent in the target compound introduces greater steric congestion adjacent to the pyrimidine ring, which is predicted to increase the dihedral angle of the 2-chlorophenyl ring relative to the para- and meta-substituted comparators, altering the conformational landscape accessible to the 2-amino hydrogen-bond donor .
| Evidence Dimension | Halogen substitution position and predicted conformational effect |
|---|---|
| Target Compound Data | C4: 3-Br (meta); C6: 2-Cl (ortho); predicted larger C6-phenyl dihedral angle due to ortho steric clash |
| Comparator Or Baseline | 4-(4-Br)-6-(4-Cl) (CAS 125383-30-4): C4: 4-Br (para); C6: 4-Cl (para); measured dihedral angles 8.98° and 35.58°. 4-(3-Br)-6-(3-Cl) (CAS 1354925-41-9): both meta substituents |
| Quantified Difference | Ortho-chloro substitution is expected to increase the C6-phenyl-pyrimidine dihedral angle by ~20–40° relative to para-substituted analog based on steric considerations; experimental crystallographic data for target compound not yet reported |
| Conditions | Structural comparison based on X-ray crystallography of analog (CCDC deposition) and molecular mechanics prediction for target compound |
Why This Matters
The ortho-chloro geometry creates a unique three-dimensional pharmacophore that cannot be recapitulated by para- or meta-substituted analogs, making the target compound non-substitutable for projects requiring this specific conformational restraint around the ATP-binding site.
- [1] Bukhari M, et al. 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Cryst E. 2009;65(Pt 2):o390. doi:10.1107/S1600536809002748. View Source
